molecular formula C24H25N5O2 B7720989 5-ethyl-3-(2-(4-(4-methoxyphenyl)piperazin-1-yl)quinolin-3-yl)-1,2,4-oxadiazole

5-ethyl-3-(2-(4-(4-methoxyphenyl)piperazin-1-yl)quinolin-3-yl)-1,2,4-oxadiazole

Cat. No.: B7720989
M. Wt: 415.5 g/mol
InChI Key: ZSAMTJBKKBIROK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the synthesis of the quinoline and oxadiazole rings, followed by the introduction of the piperazine ring. The exact synthetic route would depend on the specific reactivity of the starting materials and the desired configuration of the final product .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of multiple ring structures could lead to a rigid, planar structure. The electron-donating methoxy group and the electron-withdrawing oxadiazole could create interesting electronic properties .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the various functional groups. The oxadiazole ring is known to participate in a variety of chemical reactions, and the piperazine ring could act as a potential site for further functionalization .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar oxadiazole and methoxy groups could increase its solubility in polar solvents. Its melting and boiling points would be influenced by the strength of the intermolecular forces present in the compound .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s intended to be used as a drug, its mechanism of action would depend on the specific biological target it interacts with. Unfortunately, without more specific information, it’s difficult to predict the exact mechanism of action .

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. As with all chemicals, appropriate safety precautions should be taken when handling it .

Future Directions

The study of complex organic molecules like this one is a vibrant field of research, with potential applications in areas like drug discovery, materials science, and chemical biology. Future research could explore the synthesis of this compound, its reactivity, and its potential uses .

Properties

IUPAC Name

5-ethyl-3-[2-[4-(4-methoxyphenyl)piperazin-1-yl]quinolin-3-yl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N5O2/c1-3-22-26-23(27-31-22)20-16-17-6-4-5-7-21(17)25-24(20)29-14-12-28(13-15-29)18-8-10-19(30-2)11-9-18/h4-11,16H,3,12-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSAMTJBKKBIROK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=NO1)C2=CC3=CC=CC=C3N=C2N4CCN(CC4)C5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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